Cas no 69413-73-6 (9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid)

9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 化学的及び物理的性質
名前と識別子
-
- 9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid
- Prostaglandin K1
- 69413-73-6
- 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
- CHEBI:165340
- PGK1
- SR-01000946875
- DTXSID401348011
- LMFA03010170
- SR-01000946875-1
- 7-((1R,2R)-2-((S,E)-3-hydroxyoct-1-enyl)-3,5-dioxocyclopentyl)heptanoic acid
- Prost-13-en-1-oic acid, 15-hydroxy-9,11-dioxo-, (13E,15S)-
- 9,11-dioxo-15S-hydroxy-13E-prostenoic acid
- SCHEMBL13656264
- KJWZYMMLVHIVSU-IYCNHOCDSA-N
- 7-((1R,2R)-2-((S,E)-3-Hydroxyoct-1-en-1-yl)-3,5-dioxocyclopentyl)heptanoic acid
-
- インチ: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
- InChIKey: KJWZYMMLVHIVSU-IYCNHOCDSA-N
- ほほえんだ: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](CCCCCCC(=O)O)C(=O)CC1=O)O
計算された属性
- せいみつぶんしりょう: 352.22500
- どういたいしつりょう: 352.22497412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 469
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 91.7Ų
じっけんとくせい
- PSA: 91.67000
- LogP: 3.68330
9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67102-5mg |
Prostaglandin K1 |
69413-73-6 | 98% | 5mg |
¥0.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67102-100ug |
Prostaglandin K1 |
69413-73-6 | 98% | 100ug |
¥574.00 | 2022-04-26 | |
1PlusChem | 1P00FBYW-1mg |
9,11-Dioxo-15S-hydroxy-prost-13E-en-1-oic acid |
69413-73-6 | ≥95% | 1mg |
$327.00 | 2025-02-27 | |
A2B Chem LLC | AH14552-5mg |
9,11-DIOXO-15S-HYDROXY-PROST-13E-EN-1-OIC ACID |
69413-73-6 | ≥95% | 5mg |
$1452.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205474A-500µg |
Prostaglandin K |
69413-73-6 | 500µg |
¥1670.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67102-1mg |
Prostaglandin K1 |
69413-73-6 | 98% | 1mg |
¥4136.00 | 2022-04-26 | |
1PlusChem | 1P00FBYW-5mg |
9,11-Dioxo-15S-hydroxy-prost-13E-en-1-oic acid |
69413-73-6 | ≥95% | 5mg |
$1326.00 | 2025-02-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67102-500ug |
Prostaglandin K1 |
69413-73-6 | 98% | 500ug |
¥2327.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205474-100 µg |
Prostaglandin K |
69413-73-6 | 100µg |
¥369.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205474A-500 µg |
Prostaglandin K |
69413-73-6 | 500µg |
¥1,670.00 | 2023-07-10 |
9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acidに関する追加情報
9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid (CAS No. 69413-73-6): A Comprehensive Overview
9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid, identified by the CAS registry number 69413-73-6, is a biologically active compound that has garnered significant attention in recent years due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of prostaglandins, which are lipid-derived signaling molecules playing crucial roles in various physiological and pathological processes. The compound's name reflects its structural characteristics: the presence of two oxygen atoms in the dioxo groups at positions 9 and 11, an hydroxyl group at position 15S, and a double bond at position 13E. These features contribute to its distinct biological activity and functional properties.
Recent studies have highlighted the importance of 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid in modulating inflammatory responses and cellular signaling pathways. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the prostaglandin biosynthesis pathway. This finding underscores its potential as a novel therapeutic agent for inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular disorders.
The synthesis of 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Scientists have employed advanced techniques such as enzymatic oxidation and stereoselective hydrogenation to achieve high yields of this compound. These methods not only ensure the purity of the product but also pave the way for large-scale production, which is essential for preclinical and clinical trials.
Another area of interest surrounding this compound is its role in reproductive biology. Studies conducted at leading research institutions have shown that 9,11-Dioxo-15S-Hydroxy-Prost-13E-En-1-Oic Acid plays a critical role in regulating uterine contractions and embryo implantation. This suggests its potential application in fertility treatments and gestational management. However, further research is needed to fully understand its mechanisms of action and safety profile.
In terms of pharmacokinetics, 9,11-Dioxo-Pharmaceutical companies are actively exploring the use of this compound as a lead molecule for drug development. Its ability to cross cellular membranes and interact with specific receptors makes it an attractive candidate for targeted therapies.
Moreover, the environmental impact of 9,This compound's biodegradability and toxicity profiles are under investigation to ensure its safe use in medical applications. Preliminary studies indicate that it has low toxicity at therapeutic doses, which is a promising sign for its clinical translation.
In conclusion,9,This comprehensive overview highlights the significance of 9,This compound represents a promising avenue for advancing medical science and improving human health.
69413-73-6 (9,11-dioxo-15s-hydroxy-prost-13e-en-1-oic acid) 関連製品
- 71902-47-1(Prosta-5,13,17-trien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,13E,15S,17Z)-)
- 140447-14-9(11-Hydroxyjasmonic acid)
- 17968-82-0(Prostaglandin D1)
- 37786-00-8(Prost-13-en-1-oic acid,15-hydroxy-9-oxo-, (13E,15S)-)
- 1216450-29-1(N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 742682-91-3([4-(4-Fluoro-phenyl)-pyridin-2-yl]-methanol)
- 2411221-21-9(2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide)
- 2229240-92-8(1-1-(2-methylbutan-2-yl)cyclopropylethan-1-amine)
- 36806-73-2(2-(5-phenylthiophen-2-yl)ethan-1-ol)
- 2680853-62-5(tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate)



